5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine is a complex organic compound that features a pyridine ring substituted with a hydroxyl group and a phenyl group bearing a cyclopropylaminocarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenyl Substituent:
Pyridine Ring Construction: The pyridine ring can be constructed via a condensation reaction involving suitable precursors such as β-ketoesters and ammonia or amines.
Coupling Reaction: The final step involves coupling the phenyl substituent to the pyridine ring, often using palladium-catalyzed cross-coupling reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under suitable conditions.
Reduction: The carbonyl group in the cyclopropylaminocarbonyl moiety can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or sulfonates in the presence of a base.
Major Products
Oxidation: Formation of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-pyridone.
Reduction: Formation of this compound alcohol.
Substitution: Formation of various substituted pyridines depending on the nucleophile used.
Scientific Research Applications
5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes, such as inhibition of enzyme activity or alteration of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methoxyphenol
- 5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-fluorobenzoic acid
Uniqueness
5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-hydroxypyridine is unique due to its specific substitution pattern on the pyridine ring and the presence of the cyclopropylaminocarbonyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-cyclopropyl-3-(6-oxo-1H-pyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c18-14-7-4-12(9-16-14)10-2-1-3-11(8-10)15(19)17-13-5-6-13/h1-4,7-9,13H,5-6H2,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEFSXNDMCEKDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC(=C2)C3=CNC(=O)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00683135 |
Source
|
Record name | N-Cyclopropyl-3-(6-oxo-1,6-dihydropyridin-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261896-23-4 |
Source
|
Record name | N-Cyclopropyl-3-(6-oxo-1,6-dihydropyridin-3-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00683135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.